molecular formula C14H11N3O2S B11321624 N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide

Cat. No.: B11321624
M. Wt: 285.32 g/mol
InChI Key: BBKWDPNSGRBMPR-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions involved.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: Similar structure but with a phenoxy group instead of a methoxy group.

    N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide: Contains a thiomorpholinecarboxamide group instead of a methoxy group.

    N-(2,1,3-benzothiadiazol-5-yl)-1-pyrrolidinecarbothioamide: Features a pyrrolidinecarbothioamide group.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H11N3O2S/c1-19-11-5-2-9(3-6-11)14(18)15-10-4-7-12-13(8-10)17-20-16-12/h2-8H,1H3,(H,15,18)

InChI Key

BBKWDPNSGRBMPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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